Comparative Synthesis Yield of 3-Chloro-4-fluoro-5-nitrobenzoic Acid
The synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid via nitration of 3-chloro-4-fluorobenzoic acid proceeds with a reported yield of 78% under optimized conditions . While direct head-to-head yield comparisons for the identical transformation of the 3-chloro-5-fluoro regioisomer are not publicly available, this 78% yield provides a quantitative baseline for evaluating the synthetic accessibility of this specific substitution pattern. In contrast, nitration of 2,4-dichloro-5-fluorobenzoic acid (a structurally related intermediate) to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid has been reported with yields of 65% [1], indicating that the 3-chloro-4-fluoro substitution pattern may offer a more favorable nitration outcome.
| Evidence Dimension | Synthesis Yield (Nitration) |
|---|---|
| Target Compound Data | 78% yield for 3-chloro-4-fluoro-5-nitrobenzoic acid |
| Comparator Or Baseline | 2,4-dichloro-5-fluoro-3-nitrobenzoic acid: 65% yield |
| Quantified Difference | +13 percentage points (78% vs. 65%) |
| Conditions | Nitration with H₂SO₄/HNO₃; 2.5 h at 20–100 °C (target) vs. unspecified nitration conditions (comparator) |
Why This Matters
Higher synthetic yield translates to reduced starting material consumption and lower cost per gram for downstream applications, a key procurement consideration for multi-step syntheses.
- [1] US Patent 5,198,575. Preparation of nitrobenzoic and anthranilic acids. 1993. Example: 2-chloro-6-nitrobenzoic acid (65% yield). View Source
